molecular formula C22H21F4N3O4 B607825 GSK3179106 CAS No. 1627856-64-7

GSK3179106

カタログ番号: B607825
CAS番号: 1627856-64-7
分子量: 467.4 g/mol
InChIキー: IDXKJSSOUXWLDB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

GSK3179106は、チロシンタンパク質キナーゼ受容体RET(REarranged during Transfection)の強力かつ選択的な阻害剤です。過敏性腸症候群の治療のための治療候補として開発されてきました。 この化合物は、腸に限定されるように設計されており、つまり主に胃腸管内で作用し、全身への曝露と潜在的な副作用を最小限に抑えます .

科学的研究の応用

Irritable Bowel Syndrome (IBS)

GSK3179106 has been evaluated for its potential in treating irritable bowel syndrome. Clinical studies have suggested that it may alleviate symptoms through the attenuation of post-inflammatory and stress-induced visceral hypersensitivity . A double-blind, randomized, placebo-controlled study was conducted to assess its safety and pharmacokinetics in healthy volunteers, providing foundational data for its therapeutic use in IBS .

Cancer Treatment

This compound's role as a RET inhibitor positions it as a candidate for treating cancers associated with RET mutations. RET is implicated in various malignancies, including medullary thyroid carcinoma and non-small cell lung cancer (NSCLC). The inhibition of RET signaling pathways can disrupt tumor growth and survival, making this compound a potential therapeutic agent in oncology .

Study on Pharmacokinetics and Safety

A study involving healthy subjects assessed the pharmacokinetics of this compound through single-dose and repeat-dose administration. The results indicated that this compound was well tolerated at doses up to 800 mg, with no significant safety concerns reported. Notably, a significant food effect was observed, enhancing drug exposure when administered with food .

Combination Therapy in Cancer

Research has indicated that combining this compound with other targeted therapies may enhance treatment efficacy in RET-driven cancers. For instance, studies exploring the synergistic effects of this compound with existing EGFR inhibitors are ongoing, aiming to overcome resistance mechanisms commonly encountered in cancer treatment .

作用機序

GSK3179106は、チロシンタンパク質キナーゼ受容体RETを選択的に阻害することによってその効果を発揮します。この阻害は、胃腸管の神経機能の調節に関与するRETシグナル伝達経路を破壊します。 RET活性を阻害することにより、this compoundは、炎症誘発性およびストレス誘発性の内臓過敏性を軽減し、過敏性腸症候群の症状を軽減します .

類似化合物の比較

類似化合物

This compoundの独自性

This compoundは、全身への曝露と潜在的な副作用を最小限に抑える、腸に限定された作用によって独自です。 これは、局所的な作用が有益な、過敏性腸症候群などの胃腸障害の治療に特に適しています .

準備方法

合成経路と反応条件

GSK3179106の合成には、主要な中間体の形成とその後のカップリングを含む、複数のステップが含まれます反応条件は、多くの場合、高収率と純度を確保するために、有機溶媒、触媒、および制御された温度の使用を伴います .

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、大規模製造向けに最適化されています。 これには、自動反応器、連続フロープロセス、および規制基準への適合性と一貫性を確保するための厳格な品質管理対策の使用が含まれます .

化学反応の分析

反応の種類

GSK3179106は、次のものを含む、いくつかのタイプの化学反応を受けます。

一般的な試薬と条件

主な製品

これらの反応から形成される主な製品には、さまざまな薬理学的特性と潜在的な治療用途を持つ可能性のある、this compoundのさまざまな誘導体が含まれます .

科学研究への応用

This compoundには、次のものを含む、いくつかの科学研究への応用があります。

類似化合物との比較

Similar Compounds

Uniqueness of GSK3179106

This compound is unique due to its gut-restricted action, which minimizes systemic exposure and potential side effects. This makes it particularly suitable for treating gastrointestinal disorders like irritable bowel syndrome, where localized action is beneficial .

生物活性

GSK3179106 is a selective inhibitor of the RET (rearranged during transfection) kinase, which plays a crucial role in neuronal growth and has implications in various gastrointestinal disorders, particularly irritable bowel syndrome (IBS). This article delves into the biological activity of this compound, focusing on its pharmacokinetics, efficacy in preclinical models, and potential therapeutic applications.

Overview of RET Kinase and this compound

RET is a receptor tyrosine kinase involved in the development of the enteric nervous system and is implicated in visceral pain pathways. This compound has been developed as an orally active inhibitor with high selectivity for RET, demonstrating IC50 values of 0.4 nM for human RET and 0.2 nM for rat RET .

Pharmacokinetics

The pharmacokinetic profile of this compound was evaluated through various clinical studies:

  • Single-Dose Study : In a phase I trial involving 16 healthy subjects, doses ranged from 10 mg to 800 mg. The results indicated low bioavailability with a significant food effect observed at the 100 mg dose .
  • Repeat-Dose Study : A subsequent study with 46 subjects administered doses from 5 mg to 200 mg over 14 days. The findings showed accumulation of the drug with both once daily (QD) and twice daily (BID) dosing regimens, with no significant safety concerns reported even at higher doses .

Efficacy in Preclinical Models

This compound has shown promising results in various preclinical models, particularly concerning its effects on visceral nociception:

  • Colonic Hyperalgesia : In rodent models, this compound significantly reduced abdominal contractions induced by colorectal distension (CRD), suggesting its potential to alleviate pain associated with IBS .
  • Inflammation Models : Studies indicated that this compound could ameliorate lipopolysaccharide (LPS)-induced inflammation and lung injury, highlighting its anti-inflammatory properties .

Table 1: Summary of Preclinical Findings

Study TypeModel UsedKey Findings
Colonic HyperalgesiaRat modelsReduced abdominal contractions with RET inhibition.
InflammationLPS-induced lung injury modelAmelioration of inflammation and lung injury.
Cell ProliferationTT and SK-N-AS cell linesInhibited cell growth in cancerous cell lines.

Case Studies

  • Visceral Pain Reduction : In a study examining visceral hypersensitivity, this compound was administered to rats subjected to stress-induced colonic irritation. The results showed a marked decrease in visceromotor responses, indicating its efficacy in reducing visceral pain .
  • Inflammatory Response : Another case study focused on the use of this compound in models of acute lung injury induced by LPS. The compound demonstrated significant protective effects against inflammatory damage, suggesting potential applications beyond gastrointestinal disorders .

This compound operates by selectively inhibiting RET kinase activity, which is crucial for signaling pathways involved in neuronal development and pain perception. The inhibition leads to decreased phosphorylation of RET and downstream signaling molecules, ultimately reducing pain signaling in visceral pathways .

特性

IUPAC Name

2-[4-(4-ethoxy-6-oxo-1H-pyridin-3-yl)-2-fluorophenyl]-N-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F4N3O4/c1-4-32-16-9-19(30)27-11-14(16)12-5-6-13(15(23)7-12)8-20(31)28-18-10-17(33-29-18)21(2,3)22(24,25)26/h5-7,9-11H,4,8H2,1-3H3,(H,27,30)(H,28,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXKJSSOUXWLDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=O)NC=C1C2=CC(=C(C=C2)CC(=O)NC3=NOC(=C3)C(C)(C)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F4N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1627856-64-7, 1884420-19-2
Record name GSK-3179106
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1627856647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-(4-ETHOXY-6-OXO-1,6-DIHYDROPYRIDIN-3-YL)-2-FLUOROPHENYL)-N-(5-(1,1,1-TRIFLUORO-2-METHYLPROPAN-2-YL)ISOXAZOL-3-YL)ACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GSK-3179106
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DY8BBK4G3C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a suspension of 2-(4-(4-ethoxy-6-((4-methoxybenzyl)oxy)pyridin-3-yl)-2-fluorophenyl)-N-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)acetamide (100 g, 170 mmol) in DCM (1 L) was added TFA (80 mL, 1077 mmol) dropwise. The mixture was stirred at 25° C. for 2 h. The mixture was then concentrated. To the residue was added H2O (500 mL) dropwise and then neutralized with saturated Na2CO3 solution to adjust pH=7.5. The precipitate was filtered, washed with H2O (350 mL×3) and dried in vacuo. To the solid was added PE/EA (3:1, v/v, 300 mL) and stirred for 0.5 h. The solid was filtered and washed with PE/EA (3:1, v/v, 100 mL×2). The solid was redissolved in DCM/MeOH (20:1, v/v, 1.5 L) and then concentrated in vacuo to a minimal amount of solvent (about 150 mL). The solid was filtered, washed with CH3CN (50 mL×2) and dried in vacuo. The residual solid was added to EtOH (2.5 L) and heated to 80° C. After the solid was dissolved completely, the mixture was concentrated in vacuo to give a white solid of 2-(4-(4-ethoxy-6-oxo-1,6-dihydropyridin-3-yl)-2-fluorophenyl)-N-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)acetamide (61.4 g, 131 mmol, 77% yield): 1H NMR (400 MHz, CD3OD) δ 7.40-7.30 (m, 2H), 7.25-7.18 (m, 2H), 6.88 (s, 1H), 5.98 (s, 1H), 4.11 (q, J=7.2 Hz, 2H), 3.81 (s, 2H), 1.56 (s, 6H), 1.37 (t, J=7.2 Hz, 3H); ES-LCMS m/z: 468 (M+H).
Name
2-(4-(4-ethoxy-6-((4-methoxybenzyl)oxy)pyridin-3-yl)-2-fluorophenyl)-N-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)acetamide
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step Two
Customer
Q & A

Q1: How does GSK3179106 interact with its target, RET, and what are the downstream effects of this interaction?

A: this compound is a potent and selective inhibitor of the rearranged during transfection (RET) kinase. [] It binds to the kinase domain of RET, preventing the phosphorylation of downstream signaling molecules. [] RET is a receptor tyrosine kinase that plays a crucial role in the development and function of the enteric nervous system (ENS). [, ] By inhibiting RET activity, this compound aims to modulate neuronal signaling within the ENS, potentially alleviating symptoms associated with visceral hypersensitivity, such as those observed in Irritable Bowel Syndrome (IBS). [, ]

Q2: What is the relationship between the structure of this compound and its activity as a RET kinase inhibitor?

A: The development of this compound involved extensive structure-activity relationship (SAR) studies. [] While the provided research papers don't disclose specific structural modifications and their impact, they highlight that these studies were crucial in optimizing the compound's potency, selectivity, and ability to be restricted to the gut. [] This suggests that modifications to the core structure of this compound likely influence its binding affinity for RET, its ability to penetrate different tissues, and potentially its metabolic stability.

Q3: What preclinical evidence supports the potential use of this compound for the treatment of IBS?

A: Researchers investigated the efficacy of this compound in several rodent models of visceral hypersensitivity, a hallmark of IBS. [] These models included colonic irritation, acute colonic inflammation, and stress-induced visceral hypersensitivity. In all tested models, administration of this compound significantly reduced the visceromotor response to colorectal distension, indicating a reduction in pain perception. [] This preclinical evidence suggests that targeting RET with a gut-restricted inhibitor like this compound may offer a novel therapeutic strategy for managing IBS symptoms.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。